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Compound Name: (R)-Leucic acid

Cat. No.: B1205302 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid (HICA), is a

metabolite of the branched-chain amino acid, leucine.[1] Leucine and its metabolites are

recognized for their significant role in regulating muscle protein synthesis, primarily through the

activation of the mammalian target of rapamycin (mTOR) signaling pathway.[2][3] Research

into related compounds like β-hydroxy-β-methylbutyrate (HMB) and α-ketoisocaproate (KIC)

has shown potential benefits in attenuating muscle atrophy and modulating protein turnover.[4]

[5] (R)-Leucic acid itself has been shown to promote intestinal fatty acid absorption by

upregulating CD36 expression and may play a role in microbe-host interactions.

These application notes provide a comprehensive framework for the preclinical evaluation of

(R)-Leucic acid in animal models, focusing on its pharmacokinetic profile, efficacy in a muscle

atrophy model, metabolic effects, and mechanism of action.

Section 1: Pharmacokinetic (PK) and Tissue
Distribution Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile

of (R)-Leucic acid in a rodent model (e.g., Sprague-Dawley rats) to establish key parameters

like bioavailability, half-life, and tissue distribution.

Experimental Protocol: Pharmacokinetic Analysis
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Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed for one

week to acclimatize. Prior to the study, rats are fasted overnight with free access to water.

Grouping and Dosing:

Intravenous (IV) Group (n=6): (R)-Leucic acid is administered as a single bolus injection

via the tail vein (e.g., 10 mg/kg) to determine absolute bioavailability.

Oral (PO) Gavage Groups (n=6 per group): (R)-Leucic acid is administered via oral

gavage at three different dose levels (e.g., 20, 40, and 80 mg/kg) to assess dose

proportionality. The compound is dissolved in a suitable vehicle (e.g., water or 0.5%

carboxymethylcellulose).

Blood Sampling:

Blood samples (~0.2 mL) are collected from the jugular vein or another appropriate site at

predefined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours

post-administration.

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to

separate plasma. Plasma samples are stored at -80°C until analysis.

Tissue Distribution (Satellite Group):

A separate group of rats is administered a single oral dose (e.g., 40 mg/kg).

At selected time points (e.g., 1, 4, and 12 hours), animals are euthanized, and key tissues

(liver, kidney, skeletal muscle, heart, brain) are harvested, weighed, and homogenized.

Samples are stored at -80°C.

Bioanalytical Method:

Concentrations of (R)-Leucic acid in plasma and tissue homogenates are quantified using

a validated Liquid Chromatography with Triple Quadrupole Mass Spectrometry (LC-

MS/MS) method.

Data Analysis:
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PK parameters are calculated using non-compartmental analysis software. Key

parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area

under the curve), t1/2 (half-life), and F% (oral bioavailability).

Data Presentation: Pharmacokinetic Parameters
Parameter

IV Administration (10
mg/kg)

Oral Administration (40
mg/kg)

Cmax (ng/mL) N/A 1500 ± 210

Tmax (h) N/A 0.75 ± 0.2

AUC₀-t (ng·h/mL) 2800 ± 350 7200 ± 890

t₁/₂ (h) 1.8 ± 0.3 2.5 ± 0.4

Clearance (mL/min/kg) 5.9 ± 0.7 N/A

Bioavailability (F%) N/A ~65%

Data are presented as mean ±

SD and are hypothetical

examples.

Section 2: Efficacy in a Disuse Muscle Atrophy
Model
Objective: To evaluate the efficacy of (R)-Leucic acid in preventing muscle mass loss and

preserving muscle function in a rodent model of disuse atrophy induced by hindlimb

immobilization.

Experimental Workflow: Disuse Atrophy Study
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Caption: Workflow for the disuse muscle atrophy experiment.
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Experimental Protocol: Cast Immobilization Model
Animal Model: C57BL/6 mice are commonly used.

Immobilization Procedure:

Animals are anesthetized.

One hindlimb is immobilized in a neutral position using a plaster cast or spiral wire,

extending from the upper thigh to the foot. The contralateral limb serves as an internal

control. The sham group undergoes anesthesia without immobilization.

The immobilization period is typically 7 to 14 days.

Treatment: (R)-Leucic acid or vehicle is administered daily via oral gavage throughout the

immobilization period.

Functional Assessment: Hindlimb grip strength is measured using a grip strength meter at

baseline and before the study endpoint.

Endpoint Analysis:

At the end of the study, animals are euthanized.

The gastrocnemius, soleus, and tibialis anterior muscles from both the immobilized and

control limbs are carefully dissected and weighed.

A portion of the muscle is flash-frozen in liquid nitrogen for biochemical analysis (Western

blot), and another portion is prepared for histological analysis (e.g., H&E staining for fiber

cross-sectional area).

Data Presentation: Muscle Atrophy Efficacy Data
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Parameter Sham Control
Immobilized +
Vehicle

Immobilized + (R)-
Leucic Acid

Gastrocnemius

Weight (mg)
125.5 ± 8.2 85.3 ± 6.5 102.1 ± 7.1#

Soleus Weight (mg) 10.1 ± 0.9 6.2 ± 0.7 8.5 ± 0.8#

Hindlimb Grip

Strength (g)
110.2 ± 10.5 70.8 ± 9.3 95.4 ± 8.9#

Fiber Cross-Sectional

Area (µm²)
2800 ± 250 1750 ± 210 2300 ± 230#

Data are presented as

mean ± SD and are

hypothetical

examples. *p < 0.05

vs. Sham; #p < 0.05

vs. Vehicle.

Section 3: Metabolic Function Assessment
Objective: To assess the impact of (R)-Leucic acid on glucose metabolism and insulin

sensitivity, given the link between muscle metabolism and whole-body glucose homeostasis.

Experimental Protocol: Oral Glucose Tolerance Test
(OGTT)

Animal Model: C57BL/6 mice fed either a standard chow or a high-fat diet to induce

metabolic stress.

Procedure:

Mice are fasted for 4-6 hours with free access to water.

A baseline blood glucose measurement (t=0) is taken from the tail vein using a

glucometer.
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A sterile glucose solution is administered via oral gavage (1-2 g/kg body weight).

Blood glucose levels are subsequently measured at 15, 30, 60, 90, and 120 minutes post-

glucose administration.

Treatment: The OGTT is performed after a period of chronic (R)-Leucic acid administration

(e.g., 4 weeks).

Data Analysis: The area under the curve (AUC) for glucose is calculated for each group to

provide a quantitative measure of glucose tolerance.

Data Presentation: Oral Glucose Tolerance Test
Time Point (min) Vehicle Control (mg/dL) (R)-Leucic Acid (mg/dL)

0 95 ± 8 92 ± 7

15 280 ± 25 245 ± 22

30 350 ± 30 305 ± 28

60 250 ± 28 210 ± 25

90 160 ± 15 140 ± 12

120 110 ± 10 105 ± 9

Glucose AUC 25500 ± 1500 21800 ± 1200*

Data are presented as mean ±

SD and are hypothetical

examples. *p < 0.05 vs.

Vehicle.

Section 4: Mechanism of Action - mTOR Pathway
Analysis
Objective: To investigate whether (R)-Leucic acid exerts its effects by modulating the mTOR

signaling pathway, a key regulator of muscle protein synthesis.
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Signaling Pathway: Leucine/Insulin Activation of
mTORC1

stimulus receptor pathway_component pathway_inhibitor pathway_complex outcome

(R)-Leucic Acid /
Leucine

mTORC1

 activates
(via Rag GTPases)

Insulin / IGF-1

Insulin Receptor

 binds

PI3K

 activates

Akt

 activates

TSC2

 inhibits

Rheb

 inhibits

 activates

p70S6K1

 phosphorylates

4E-BP1

 phosphorylates
(inhibits)

Protein Synthesis &
Muscle Growth

eIF4E

 inhibits

 promotes
translation initiation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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